molecular formula C20H18O5 B2744192 (E)-methyl 3-oxo-2-(2-propoxybenzylidene)-2,3-dihydrobenzofuran-5-carboxylate CAS No. 71620-37-6

(E)-methyl 3-oxo-2-(2-propoxybenzylidene)-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B2744192
CAS No.: 71620-37-6
M. Wt: 338.359
InChI Key: NYMSPCLRNIKHSB-LDADJPATSA-N
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Description

(E)-Methyl 3-oxo-2-(2-propoxybenzylidene)-2,3-dihydrobenzofuran-5-carboxylate is a synthetic benzofuran derivative characterized by a fused dihydrobenzofuran core with distinct functional groups. Key structural features include:

  • Position 5: A methyl ester (–COOCH₃), enhancing solubility in organic solvents and influencing electronic properties.
  • Position 3: A ketone (–C=O), contributing to hydrogen-bonding capabilities and electronic withdrawal effects.

The E configuration of the benzylidene group dictates spatial arrangement, impacting molecular packing and intermolecular interactions. This compound’s synthesis likely involves Claisen-Schmidt condensation or similar methods to form the α,β-unsaturated ketone system.

Properties

IUPAC Name

methyl (2E)-3-oxo-2-[(2-propoxyphenyl)methylidene]-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-10-24-16-7-5-4-6-13(16)12-18-19(21)15-11-14(20(22)23-2)8-9-17(15)25-18/h4-9,11-12H,3,10H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMSPCLRNIKHSB-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C/2\C(=O)C3=C(O2)C=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 3-oxo-2-(2-propoxybenzylidene)-2,3-dihydrobenzofuran-5-carboxylate is a compound belonging to the class of benzofurans, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18O4C_{16}H_{18}O_{4} with a molecular weight of approximately 286.31 g/mol. The compound features a benzofuran core substituted with a propoxy group and a methyl ester functional group, which may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzofuran have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways such as the NF-kB pathway and inhibiting glycogen synthase kinase-3β (GSK3β) .

Table 1: Cytotoxicity Data of Related Compounds

CompoundIC50 (μM)Cell Line
Compound A9.71 ± 1.9HCT116
Compound B7.48 ± 0.6MIA PaCa2
(E)-methyl ...TBDTBD

These findings suggest that this compound could possess similar anticancer properties.

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. Inhibiting this pathway can lead to reduced tumor growth and inflammation.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating pro-apoptotic factors or inhibiting anti-apoptotic proteins.
  • Antioxidant Activity : Some studies suggest that benzofuran derivatives can scavenge free radicals, thereby reducing oxidative stress in cells .

Case Studies

Several case studies have highlighted the therapeutic potential of benzofuran derivatives:

  • Study on Anticancer Activity : A study demonstrated that a series of benzofuran derivatives showed potent cytotoxic effects against colon cancer cell lines by inducing apoptosis through GSK3β inhibition .
  • Antimicrobial Evaluation : Another study reported that certain benzofuran compounds exhibited significant antibacterial activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

Scientific Research Applications

Anticancer Activity

Research indicates that (E)-methyl 3-oxo-2-(2-propoxybenzylidene)-2,3-dihydrobenzofuran-5-carboxylate exhibits significant anticancer properties. Studies have shown:

  • Mechanism of Action : The compound induces apoptosis in various cancer cell lines by activating mitochondrial pathways, leading to an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins .
  • Case Studies : In vitro studies demonstrated that this compound has cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values comparable to established chemotherapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary findings suggest:

  • Bacterial Inhibition : It shows promising effects against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential use as an antibacterial agent .
  • Fungal Activity : Some studies have hinted at antifungal properties, although further research is needed to establish efficacy and mechanisms .

Neuroprotective Effects

Emerging research suggests that the compound may have neuroprotective properties:

  • Mechanisms : It may interact with neural receptors, offering potential benefits in conditions like neurodegeneration.
  • Research Findings : Animal models have indicated that derivatives of benzofuran compounds can protect against neuronal damage induced by oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related benzofuran derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Substituent at C2 C3 Group C5 Group Key Properties/Bioactivity
Target Compound (E-isomer) 2-Propoxybenzylidene (E) 3-Oxo Methyl ester High lipophilicity; potential H-bond acceptor
Norcurlignan (Compound 1, ) 4-Hydroxy-3-methoxyphenyl 3-Hydroxymethyl Methyl ester Antioxidant (DPPH IC₅₀: 12 µM; ABTS: 18 µM)
Methyl (2R,3S)-2,3-Dihydro-3-Hydroxy-2-Isopropenyl-5-Benzofurancarboxylate () Isopropenyl 3-Hydroxy Methyl ester Steric hindrance from isopropenyl; no reported bioactivity

Key Findings :

Substituent Effects at C2: The target compound’s E-2-propoxybenzylidene group introduces a planar, conjugated system, enhancing UV absorption and rigidity compared to norcurlignan’s flexible 4-hydroxy-3-methoxyphenyl group.

Functional Group at C3: The 3-oxo group in the target compound acts as a hydrogen-bond acceptor, contrasting with norcurlignan’s 3-hydroxymethyl (–CH₂OH), which donates H-bonds. This difference may reduce antioxidant efficacy in the target compound, as hydroxyl groups are critical for radical scavenging .

Lipophilicity and Solubility: The 2-propoxy chain increases lipophilicity (logP ~3.5 estimated) compared to norcurlignan’s polar hydroxy/methoxy substituents (logP ~2.1). This could enhance membrane permeability but reduce aqueous solubility .

Stereochemical Considerations :

  • The E configuration in the target compound minimizes steric clashes between the propoxy chain and benzofuran core, unlike Z isomers, which may exhibit reduced stability.

Biological Activity: Norcurlignan’s antioxidant activity (DPPH IC₅₀: 12 µM) highlights the importance of phenolic –OH groups, absent in the target compound. The latter’s bioactivity remains unexplored but could involve non-radical pathways (e.g., enzyme inhibition) .

Research Methodologies and Analytical Techniques

  • Crystallography : Tools like SHELXL () and ORTEP-3 () enable precise determination of the E configuration and hydrogen-bonding networks. The target compound’s planar benzylidene group may adopt specific packing motifs, as seen in similar α,β-unsaturated ketones .
  • Hydrogen-Bonding Analysis : Graph set analysis () could classify interactions involving the 3-oxo group, while Cremer-Pople puckering parameters () may describe ring conformation in dihydrobenzofuran analogs .

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